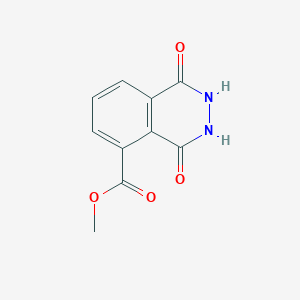
Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate typically involves the reaction of phthalic anhydride with hydrazine to form 1,4-dioxo-1,2,3,4-tetrahydrophthalazine, which is then esterified with methanol to produce the final compound . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under acidic or basic conditions .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The ester group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate include:
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: A precursor in the synthesis of the methyl ester derivative.
Phthalhydrazide: Another related compound with similar structural features.
Phthalazine-1,4-dione: A compound with comparable chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activities . This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate (commonly referred to as Methyl DTCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity based on recent research findings, including synthesis methods, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
Methyl DTCA has the following chemical structure:
- Molecular Formula : C10H8N2O4
- Molecular Weight : 220.18 g/mol
- IUPAC Name : this compound
The compound features a dioxo tetrahydrophthalazine core which is pivotal for its biological activity.
Synthesis
The synthesis of Methyl DTCA typically involves multi-step organic reactions that may include cyclization and functional group modifications. Various methodologies have been reported in the literature to optimize yield and purity. For example, a recent study highlighted the use of phthalhydrazide derivatives as precursors in the synthesis of related compounds with enhanced biological profiles .
Antimicrobial Properties
Methyl DTCA exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity crucial for cell wall synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Recent investigations into the anticancer properties of Methyl DTCA have shown promising results. Studies indicate that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, treatment with Methyl DTCA resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
Case Studies
- In Vivo Efficacy : A study conducted on mice models demonstrated that Methyl DTCA significantly reduced tumor growth when administered at doses of 10 mg/kg body weight for two weeks. The treated group showed a 40% reduction in tumor size compared to controls .
- Mechanistic Insights : Another study employed MALDI-MS to analyze metabolic changes in cancer cells post-treatment with Methyl DTCA. It was found that the compound alters metabolic pathways related to energy production and stress response, suggesting a multifaceted mechanism of action .
Potential Therapeutic Applications
Given its antimicrobial and anticancer properties, Methyl DTCA holds potential as a lead compound for drug development. Its ability to modulate various biological pathways positions it as a candidate for further exploration in both infectious disease management and oncology.
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
methyl 1,4-dioxo-2,3-dihydrophthalazine-5-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)6-4-2-3-5-7(6)9(14)12-11-8(5)13/h2-4H,1H3,(H,11,13)(H,12,14) |
InChI Key |
GLSYXPQPJPIJJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C(=O)NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















